2-(4-benzylpiperazin-1-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
Description
This compound features a quinazolinone core substituted with a 3,4,5-trimethoxyphenyl group at position 7 and a 4-benzylpiperazine moiety at position 2. The 3,4,5-trimethoxyphenyl group is a structural motif commonly associated with antimitotic activity, as seen in combretastatin analogs . The benzylpiperazine substituent may enhance solubility and modulate receptor interactions.
Properties
Molecular Formula |
C28H32N4O4 |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C28H32N4O4/c1-34-25-15-21(16-26(35-2)27(25)36-3)20-13-23-22(24(33)14-20)17-29-28(30-23)32-11-9-31(10-12-32)18-19-7-5-4-6-8-19/h4-8,15-17,20H,9-14,18H2,1-3H3 |
InChI Key |
PYAOHVCKODNMDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC3=NC(=NC=C3C(=O)C2)N4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable alkylating agent.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where the piperazine ring reacts with benzyl chloride.
Formation of the Quinazolinone Core: The quinazolinone core is formed through a cyclization reaction involving an appropriate precursor, such as anthranilic acid or its derivatives.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzylpiperazin-1-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The benzyl and trimethoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2-(4-benzylpiperazin-1-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Role of the 3,4,5-Trimethoxyphenyl Group
The 3,4,5-trimethoxyphenyl group is critical for antimitotic activity, as demonstrated in combretastatin analogs where it disrupts tubulin polymerization . Analogs with fewer methoxy groups (e.g., 3,4-dimethoxy in ) show reduced potency, highlighting the necessity of the trimethoxy motif for optimal binding .
Impact of Piperazine Substitutions
Methyl Substitutions
Pharmacokinetic Considerations
Compounds with higher molecular weights (e.g., the target compound at 474.56 g/mol) may face challenges in oral bioavailability, whereas simpler analogs like (329.36 g/mol) could exhibit better absorption but lower efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
